1-(4-Chlorophenyl)-8-methoxy-3-methyl[1]benzofuro[3,2-c]pyridine
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Overview
Description
1-(4-Chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether is a complex organic compound that belongs to the class of benzofuro[3,2-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a benzofuro[3,2-c]pyridine core makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method allows for the efficient formation of the benzofuro[3,2-c]pyridine core. The reaction conditions are mild and do not require the use of metals, making it an environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the chlorophenyl group and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether involves its interaction with specific molecular targets and pathways. The compound is known to interact with glutamate receptors and AMPA-type receptors in a noncompetitive manner . This interaction can modulate neurotransmission and has potential therapeutic implications for neurodegenerative diseases and epilepsy.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines: These compounds share a similar benzofuro core and have shown anticonvulsant activity.
Benzofuro[3,2-c]quinolines: These derivatives have demonstrated antileukemia activity and are being explored for their potential in cancer therapy.
Uniqueness
1-(4-Chlorophenyl)-3-methyl1benzofuro[3,2-c]pyridin-8-yl methyl ether is unique due to its specific substitution pattern and the presence of a chlorophenyl group
Properties
Molecular Formula |
C19H14ClNO2 |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-8-methoxy-3-methyl-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C19H14ClNO2/c1-11-9-17-18(15-10-14(22-2)7-8-16(15)23-17)19(21-11)12-3-5-13(20)6-4-12/h3-10H,1-2H3 |
InChI Key |
ZRVCBAZESHRIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(O2)C=CC(=C3)OC)C(=N1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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